molecular formula C4H8O4S2 B129378 2-(Acetylthio)ethanesulfonic acid CAS No. 69536-71-6

2-(Acetylthio)ethanesulfonic acid

Cat. No. B129378
CAS RN: 69536-71-6
M. Wt: 184.2 g/mol
InChI Key: KODOIOCJZCCYHX-UHFFFAOYSA-N
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Description

2-(Acetylthio)ethanesulfonic acid is a chemical compound with the molecular formula C4H8O4S2 . It contains a total of 18 atoms, including 8 Hydrogen atoms, 4 Carbon atoms, 4 Oxygen atoms, and 2 Sulfur atoms . The compound contains a total of 17 bonds, including 9 non-Hydrogen bonds, 3 multiple bonds, 4 rotatable bonds, 3 double bonds, 1 thioester (aliphatic), 1 hydroxyl group, and 1 sulfonic (thio-/dithio-) acid .


Molecular Structure Analysis

The molecular structure of 2-(Acetylthio)ethanesulfonic acid is characterized by a total of 17 bonds, including 9 non-Hydrogen bonds, 3 multiple bonds, 4 rotatable bonds, 3 double bonds, 1 thioester (aliphatic), 1 hydroxyl group, and 1 sulfonic (thio-/dithio-) acid .


Physical And Chemical Properties Analysis

2-(Acetylthio)ethanesulfonic acid has an average mass of 184.234 Da and a monoisotopic mass of 183.986404 Da . It is soluble in water .

Scientific Research Applications

Pharmaceuticals: Antidote for Chemotherapy

2-(Acetylthio)ethanesulfonic acid is structurally related to mesna (2-mercaptoethane sulfonate), which is used as a cytoprotective agent in chemotherapy . It acts as an antidote to toxic metabolites by binding to them and neutralizing their harmful effects, thus protecting healthy cells.

Cell Biology: Cell Culture

2-(Acetylthio)ethanesulfonic acid may serve as a buffer or stabilizing agent in cell culture media. It helps maintain the pH and osmotic balance, which is crucial for cell viability and growth .

Safety and Hazards

2-(Acetylthio)ethanesulfonic acid is considered hazardous. It causes severe skin burns and eye damage . It’s important to handle this compound with care, using appropriate personal protective equipment, and to dispose of it according to local regulations .

properties

IUPAC Name

2-acetylsulfanylethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O4S2/c1-4(5)9-2-3-10(6,7)8/h2-3H2,1H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODOIOCJZCCYHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40469910
Record name 2-(acetylthio)ethanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Acetylthio)ethanesulfonic acid

CAS RN

69536-71-6
Record name 2-(Acetylsulfanyl)ethanesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069536716
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(acetylthio)ethanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(ACETYLSULFANYL)ETHANESULFONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZ8CW74Z78
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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